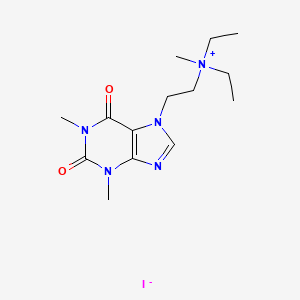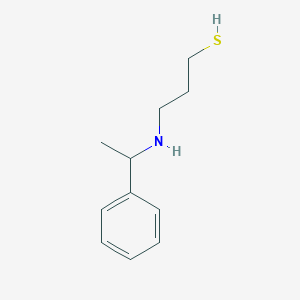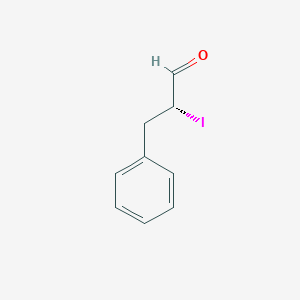
Etamiphyllin methiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etamiphyllin methiodide is a xanthine derivative known for its potential use as an anti-asthma agent . It is chemically represented by the formula C14H24IN5O2 and has a molecular weight of 421.277 Da . Despite its intended therapeutic applications, it has shown poor to absent effects in human clinical trials .
Preparation Methods
The synthesis of Etamiphyllin methiodide involves the reaction of etamiphylline with methyl iodide. The reaction typically occurs under controlled conditions to ensure the formation of the methiodide salt. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Etamiphyllin methiodide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reducing agents to convert the compound into its reduced form.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, resulting in the substitution of specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Etamiphyllin methiodide has been explored for various scientific research applications:
Chemistry: It is studied for its chemical properties and potential reactions with other compounds.
Biology: Research includes its effects on biological systems and potential therapeutic applications.
Medicine: Although it has shown limited efficacy in clinical trials, it continues to be studied for its potential use in treating respiratory conditions.
Industry: Its chemical properties make it a subject of interest for industrial applications, including the development of new pharmaceuticals.
Mechanism of Action
The exact mechanism of action of Etamiphyllin methiodide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in respiratory function. Further research is needed to elucidate the precise molecular mechanisms and pathways.
Comparison with Similar Compounds
Etamiphyllin methiodide can be compared with other xanthine derivatives, such as theophylline and caffeine. These compounds share similar chemical structures but differ in their pharmacological effects and therapeutic applications. The uniqueness of this compound lies in its specific chemical modifications and intended use as an anti-asthma agent, despite its limited clinical efficacy.
Similar Compounds
- Theophylline
- Caffeine
- Aminophylline
Properties
CAS No. |
35206-03-2 |
|---|---|
Molecular Formula |
C14H24IN5O2 |
Molecular Weight |
421.28 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl-diethyl-methylazanium;iodide |
InChI |
InChI=1S/C14H24N5O2.HI/c1-6-19(5,7-2)9-8-18-10-15-12-11(18)13(20)17(4)14(21)16(12)3;/h10H,6-9H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
ZRNCURVARUWAMN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCN1C=NC2=C1C(=O)N(C(=O)N2C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)


![2-[(2-tert-butyl-5-methylphenoxy)methyl]-4,5-dihydro-1H-imidazol-1-ium;chloride](/img/structure/B13738019.png)







